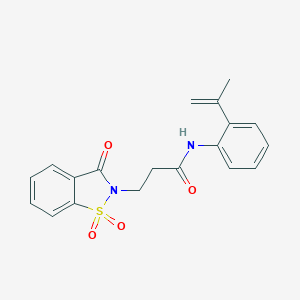![molecular formula C23H24N2O5S B301765 Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301765.png)
Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor of Rac GTPase. Rac GTPase is a protein that plays a role in cell motility, cytoskeletal reorganization, and cell division. EHT 1864 has been shown to inhibit the activity of Rac GTPase, which has potential implications in cancer research and other diseases.
Mechanism of Action
Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 inhibits the activity of Rac GTPase by binding to its active site. Rac GTPase is a protein that helps to regulate the actin cytoskeleton, which is involved in cell motility and cell division. By inhibiting Rac GTPase activity, Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 can affect these processes and potentially inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to have several biochemical and physiological effects, including the inhibition of Rac GTPase activity, the inhibition of breast cancer cell growth and migration, and the inhibition of melanoma cell invasion and metastasis. Additionally, Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been shown to have no significant toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 in lab experiments is its specificity for Rac GTPase inhibition. This allows researchers to investigate the role of Rac GTPase in various cellular processes without affecting other related proteins. However, one limitation of using Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 in scientific research. One potential direction is the investigation of its role in other types of cancer, such as lung cancer or prostate cancer. Another potential direction is the investigation of its role in other cellular processes, such as cell division or apoptosis. Additionally, future research could focus on developing more soluble forms of Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 for use in experiments.
Synthesis Methods
The synthesis of Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 involves several steps, including the reaction of 4-amino benzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This is followed by the reaction of ethyl 4-aminobenzoate with 2-mercaptoethanol and triethylamine to form ethyl 4-(2-hydroxyethylthio)benzoate. The final step involves the reaction of ethyl 4-(2-hydroxyethylthio)benzoate with 5-(3-ethoxy-4-hydroxybenzylidene)-2-ethyl-4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid to form Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864.
Scientific Research Applications
Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 has been used in several scientific studies to investigate the role of Rac GTPase in cancer and other diseases. For example, one study found that Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 inhibited the growth and migration of breast cancer cells by inhibiting Rac GTPase activity. Another study found that Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate 1864 inhibited the invasion and metastasis of melanoma cells by inhibiting Rac GTPase activity.
properties
Product Name |
Ethyl 4-{[5-(3-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molecular Formula |
C23H24N2O5S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 4-[[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H24N2O5S/c1-4-25-21(27)20(14-15-7-12-18(26)19(13-15)29-5-2)31-23(25)24-17-10-8-16(9-11-17)22(28)30-6-3/h7-14,26H,4-6H2,1-3H3/b20-14+,24-23? |
InChI Key |
NWKVQUNSCOJKJS-ZOAXWHFDSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OCC)/SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301683.png)
![6-Amino-4-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301684.png)
![6-Amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301685.png)
![6-Amino-3-methyl-4-[4-(2-propynyloxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301686.png)
![6-Amino-4-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301688.png)
![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301689.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)
![6-Amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301695.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)


![N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301703.png)
![N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301706.png)